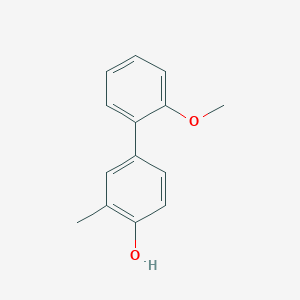

4-(2-Methoxyphenyl)-2-methylphenol

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMOZUWPMBJJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466524 | |

| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796866-40-5 | |

| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure Properties of 4-(2-Methoxyphenyl)-2-methylphenol: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of biphenyl-based therapeutics and advanced materials requires a rigorous understanding of molecular conformation and electronic distribution. 4-(2-Methoxyphenyl)-2-methylphenol (also cataloged as 2'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol)[1] is a highly specialized biphenyl derivative characterized by its compartmentalized reactivity. This guide dissects the causality between its structural features—specifically the steric influence of its ortho-substituents—and its physicochemical properties, antioxidant potential, and synthetic pathways.

Structural Elucidation & Conformational Dynamics

The structural architecture of 4-(2-Methoxyphenyl)-2-methylphenol is defined by two distinct functional zones that independently govern its chemical behavior:

-

Ring A (Phenol Ring): Contains a hydroxyl group at C1 and a methyl group at C2. This ring dictates the molecule's redox activity.

-

Ring B (Phenyl Ring): Contains a methoxy group at C2'. This ring dictates the spatial conformation of the biphenyl axis.

The Causality of the Dihedral Angle

In unsubstituted biphenyls, the rings prefer a nearly planar conformation to maximize

Based on robust Rayleigh Optical Activity and crystallographic studies of similar ortho-substituted biphenyls, the dihedral angle of such systems typically deviates to approximately 40°–60°[2],[3]. This restricted rotation increases the energy barrier for coplanarity, effectively decoupling the electronic systems of the two rings and resulting in a hypsochromic (blue) shift in its UV absorption spectrum compared to planar analogs.

Fig 1. Conformational logic: Steric hindrance at the biphenyl axis dictates the dihedral angle.

Physicochemical Profiling

The physical properties of 4-(2-Methoxyphenyl)-2-methylphenol make it an excellent candidate for lipid-rich environments, such as cellular membranes, where it can exert localized pharmacological effects.

| Property | Value | Causality / Significance |

| Molecular Formula | C14H14O2 | Defines the base stoichiometric mass (214.26 g/mol ). |

| Topological Polar Surface Area | 29.46 Ų | Low TPSA (< 90 Ų) ensures excellent passive membrane permeability. |

| LogP (Predicted) | ~3.5 | High lipophilicity driven by the biphenyl core; ideal for lipid bilayer partitioning. |

| Hydrogen Bond Donors | 1 | The phenolic -OH serves as the sole H-bond donor, critical for target binding. |

| Hydrogen Bond Acceptors | 2 | The -OH and -OCH3 oxygens facilitate intermolecular interactions. |

| Rotatable Bonds | 2 | Restricted rotation around the biphenyl axis due to ortho-methoxy steric hindrance. |

Antioxidant Mechanism & Pharmacological Relevance

Sterically hindered phenols are uniquely effective in protecting cellular structures (such as the retinal pigment epithelium) against oxidative stress and lipid peroxidation[4],[5]. The antioxidant efficacy of 4-(2-Methoxyphenyl)-2-methylphenol is directly caused by the synergistic relationship between its phenolic -OH and the adjacent C2-methyl group.

Mechanism of Action:

-

Hydrogen Atom Transfer (HAT): The phenol donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the threat.

-

Radical Stabilization: The resulting phenoxy radical is stabilized via resonance across Ring A. Crucially, the ortho-methyl group donates electron density (via hyperconjugation) to lower the O-H Bond Dissociation Enthalpy (BDE), while simultaneously providing a steric shield that prevents the radical from undergoing deleterious self-dimerization.

Fig 2. Antioxidant mechanism via Hydrogen Atom Transfer (HAT) and phenoxy radical stabilization.

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The assembly of sterically hindered, ortho-substituted biphenyls is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[6],[7]. The following protocol is designed as a self-validating system to ensure high fidelity and yield.

Experimental Protocol

Reagents: 4-Bromo-2-methylphenol (1.0 eq), (2-Methoxyphenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).

-

Reagent Assembly (Inert Atmosphere): In a flame-dried Schlenk flask under argon, combine the aryl bromide and boronic acid.

-

Causality: A 1.2x excess of boronic acid is utilized to compensate for potential protodeboronation side reactions common in electron-rich, sterically hindered boronic acids.

-

-

Catalyst & Base Addition: Add Pd(PPh3)4 and K2CO3.

-

Causality: Pd(PPh3)4 provides the zero-valent palladium required for oxidative addition. K2CO3 is selected because it effectively forms the reactive boronate complex necessary to drive transmetalation against the steric bulk of the ortho-methoxy group.

-

-

Biphasic Solvent System: Suspend the mixture in a degassed 4:1 mixture of Toluene/Water.

-

Causality: Toluene solubilizes the organic substrates, while water dissolves the inorganic base. The biphasic interface is the critical site for transmetalation.

-

-

Reaction Execution: Heat the mixture to 90°C for 12 hours with vigorous stirring.

-

In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating: the disappearance of the starting bromide and the emergence of a new spot that is both UV-active and stains positive with KMnO4 (confirming the retention of the phenolic -OH) indicates successful coupling.

Fig 3. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Analytical Characterization

To verify the structural integrity of the synthesized 4-(2-Methoxyphenyl)-2-methylphenol, the following spectroscopic markers must be confirmed:

-

1H-NMR (CDCl3): A distinct singlet integrating to 3H at ~3.80 ppm confirms the presence of the C2'-methoxy group. A singlet at ~2.30 ppm confirms the C2-methyl group. The phenolic -OH will appear as a broad singlet (exchangeable with D2O) around 5.0 ppm.

-

IR Spectroscopy: A broad absorption band at ~3300-3400 cm⁻¹ validates the phenolic O-H stretch, while a strong C-O-C asymmetric stretch at ~1250 cm⁻¹ confirms the methoxy ether linkage.

-

Mass Spectrometry (ESI-MS): An [M-H]⁻ peak at m/z 213.1 is expected in negative ion mode, characteristic of the easily deprotonated phenolic moiety.

References

-

[1] Title: 2'-Methoxy-3-methyl-4-ol - AOBChem USA. Source: aobchem.com. URL:

-

[4] Title: The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant... Source: nih.gov. URL:

-

[5] Title: Discovery of sterically-hindered phenol compounds with potent cytoprotective activities... Source: nih.gov. URL:

-

[2] Title: Investigation of the Robustness of Rayleigh Optical Activity for the Assignment of Absolute Configurations of Chiral Molecules. Source: acs.org. URL:

-

[3] Title: The three-dimensional structure of 3,3',4,4'-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). Source: researchgate.net. URL:

-

[6] Title: Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Source: nih.gov. URL:

-

[7] Title: Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling... Source: acs.org. URL:

Sources

- 1. aobchem.com [aobchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Structural Elucidation, Chemical Identifiers, and Synthetic Methodologies for 4-(2-Methoxyphenyl)-2-methylphenol

Executive Summary

4-(2-Methoxyphenyl)-2-methylphenol (systematically named 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol) is a highly specialized biphenyl derivative. Characterized by a phenolic core with an ortho-methyl group and a para-substituted 2-methoxyphenyl ring, this compound serves as a crucial intermediate in the synthesis of advanced functional materials, agrochemicals, and pharmaceutical active ingredients[1]. The unique steric and electronic properties imparted by the ortho-substituents on the biphenyl axis make it a compound of significant interest for researchers exploring restricted rotation (atropisomerism) and targeted enzyme inhibition[1].

Core Chemical Identifiers & Structural Data

Accurate chemical identification is paramount for procurement, regulatory compliance, and database querying. The compound is officially registered under the CAS Registry Number 796866-40-5[2]. Below is a consolidated table summarizing its primary quantitative data and structural identifiers[3],[4].

| Property / Identifier | Value |

| Common Name | 4-(2-Methoxyphenyl)-2-methylphenol |

| IUPAC / Systematic Name | 2'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol |

| CAS Registry Number | 796866-40-5 |

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| InChIKey | RFMOZUWPMBJJHN-UHFFFAOYSA-N |

| LogP (Octanol/Water) | 3.5 (Calculated) |

Structural Elucidation & Causality

The molecular architecture of 4-(2-Methoxyphenyl)-2-methylphenol dictates its physical properties and chemical reactivity. The presence of the hydroxyl (-OH) group at position 4 of the main ring and the methoxy (-OCH3) group on the adjacent ring provides distinct hydrogen-bond donating and accepting capabilities[1].

Causality of Steric Hindrance: The methyl group at position 3 (ortho to the biphenyl linkage on the phenol ring) and the methoxy group at position 2' (ortho to the linkage on the second ring) create significant steric repulsion. This steric clash forces the two aromatic rings out of coplanarity, increasing the dihedral angle. This non-planar conformation is critical when designing ligands for metalloenzymes or receptors with tight binding pockets, as it restricts the conformational flexibility of the molecule, thereby reducing the entropic penalty upon binding.

Synthetic Methodology & Experimental Protocols

The most robust and regioselective method for synthesizing unsymmetrical biphenyls like 4-(2-Methoxyphenyl)-2-methylphenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines a self-validating workflow designed for high yield and purity.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Objective: To synthesize 4-(2-Methoxyphenyl)-2-methylphenol from commercially available aryl halides and boronic acids.

-

Reagents:

-

4-Bromo-2-methylphenol (Electrophile, 1.0 eq)

-

(2-Methoxyphenyl)boronic acid (Nucleophile, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst, 0.05 eq)

-

Potassium carbonate (K2CO3) (Base, 2.0 eq)

-

Solvent: Toluene/Water (4:1 v/v)

-

Step-by-Step Workflow:

-

Solvent Degassing: Combine toluene and water in a Schlenk flask. Degas the biphasic mixture by sparging with argon for 20 minutes.

-

Causality: Dissolved oxygen must be rigorously removed because it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, which would prematurely terminate the catalytic cycle and depress yields.

-

-

Reagent Assembly: Add 4-bromo-2-methylphenol and (2-methoxyphenyl)boronic acid to the degassed solvent system.

-

Base Activation: Add K2CO3 to the stirring mixture.

-

Causality: The aqueous base is not merely an acid scavenger; it is mechanistically required to coordinate with the boronic acid, forming an electron-rich, tetrahedral boronate complex. This quaternization significantly lowers the activation energy required for the transmetalation step.

-

-

Catalyst Introduction: Quickly add Pd(PPh3)4 under a positive pressure of argon, then seal the flask.

-

Thermal Reflux: Heat the reaction mixture to 80°C and stir for 12 hours.

-

Causality: While some Suzuki couplings proceed at room temperature, the synthesis of this specific compound requires elevated thermal energy (80°C). The ortho-methyl and ortho-methoxy groups introduce substantial steric bulk around the newly forming C-C bond, creating a high kinetic barrier during the reductive elimination phase of the catalytic cycle.

-

-

Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and partition the layers. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 90:10 to 70:30 Hexane/Ethyl Acetate) to isolate the pure product.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. The isolated product must be subjected to the following analytical workflow to confirm its identity against the established identifiers[4]:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the molecular weight. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 215.1.

-

1H-NMR (Proton Nuclear Magnetic Resonance): Validates the regiochemistry. The spectrum must show the characteristic singlet for the aryl-methyl protons (~2.2 ppm) and the methoxy protons (~3.8 ppm), alongside the complex multiplet of the 7 aromatic protons.

Experimental Workflow Visualization

Synthetic workflow of 4-(2-Methoxyphenyl)-2-methylphenol via Suzuki-Miyaura cross-coupling.

References

1.[1] Title: 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol - Smolecule Source: smolecule.com URL:

2.[2] Title: 796866-40-5 Cas No. - Matrix Scientific Source: matrixscientific.com URL:

3.[3] Title: [1,1-Biphenyl]-4-ol,2-methoxy-3-methyl-(9CI) - Echemi Source: echemi.com URL:

4.[4] Title: 2-methyl-4-(2'-methoxy)phenyl-1-phenol | 796866-40-5 - Molaid Source: molaid.com URL:

Sources

Comprehensive Technical Guide: Physical Properties and Thermal Characterization of 4-(2-Methoxyphenyl)-2-methylphenol

Executive Summary

As a Senior Application Scientist specializing in molecular characterization, I approach the profiling of biphenyl derivatives not merely as a data-collection exercise, but as a rigorous study in structure-property relationships (SPR). 4-(2-Methoxyphenyl)-2-methylphenol —systematically known as 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol —is a highly specialized organic compound. Its unique steric profile, driven by ortho-substituents at the biphenyl linkage, fundamentally dictates its physical state and thermal behavior.

This whitepaper provides an in-depth analysis of the compound’s physical properties, detailing the causality behind its depressed melting point (70–72 °C) and establishing a self-validating experimental protocol for its thermal characterization.

Structural Identity and Chemical Nomenclature

To understand the physical properties of a compound, we must first deconstruct its structural identity. The name 4-(2-Methoxyphenyl)-2-methylphenol maps to a biphenyl scaffold where a phenol ring (bearing a methyl group at position 2 and a hydroxyl at position 1) is linked at its 4-position to a 2-methoxyphenyl ring.

Under standard IUPAC biphenyl nomenclature, the ring with the highest-priority functional group (the hydroxyl) receives the unprimed locants. Thus, the correct systematic name is 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol .

Table 1: Physical and Chemical Properties Summary

| Property | Value |

| Systematic IUPAC Name | 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Melting Point | 70 – 72 °C |

| Physical State (at STP) | Solid (Crystalline powder) |

| Solubility | Soluble in ethanol, ether; Insoluble in water |

Data derived from specialized chemical databases for biphenyl derivatives .

Theoretical Causality: Structure-Property Relationship (SPR)

A critical question arises when comparing this compound to its parent structures: Why is the melting point of 4-(2-Methoxyphenyl)-2-methylphenol only 70–72 °C, when unsubstituted biphenyl-4-ol melts at a significantly higher temperature (~164 °C) ?

The answer lies in steric hindrance and crystal lattice thermodynamics . In a standard, unsubstituted biphenyl system, the two aromatic rings can adopt a nearly planar conformation in the solid state, allowing for highly ordered, dense intermolecular π-π stacking. However, in 4-(2-Methoxyphenyl)-2-methylphenol, the presence of the 3-methyl group on the phenol ring and the 2'-methoxy group on the adjacent ring creates severe steric clash around the C1-C1' biphenyl bond.

To relieve this steric strain, the molecule is forced into a non-planar conformation with a large dihedral angle. This twisted geometry prevents the molecules from packing tightly into a crystal lattice. A less dense crystal lattice requires less thermal energy (enthalpy of fusion) to disrupt, directly causing the depressed melting point of 70–72 °C.

Caption: Mechanistic pathway showing how steric hindrance depresses the melting point.

Experimental Methodologies: Thermal Characterization

To accurately determine the melting point of biphenyl derivatives—which are prone to polymorphism—standard capillary methods are often insufficient. Instead, Differential Scanning Calorimetry (DSC) is the gold standard, aligning with the rigorous requirements of USP <741> (Melting Range or Temperature) .

The Principle of Self-Validation

A protocol is only as reliable as its internal controls. The workflow below is designed as a self-validating system . Prior to sample analysis, the instrument's calorimetric accuracy is verified against a known, high-purity standard (e.g., high-purity Biphenyl,

Table 2: DSC Experimental Parameters

| Parameter | Specification | Causality / Rationale |

| Sample Mass | 2.0 – 5.0 mg | Ensures uniform heat distribution without thermal lag. |

| Pan Type | Hermetically sealed Aluminum | Prevents sublimation or volatile loss during heating. |

| Purge Gas | Dry Nitrogen (50 mL/min) | Prevents oxidative degradation of the phenolic OH group. |

| Heating Rate | 10 °C/min | Balances resolution of the endothermic peak with sensitivity. |

| Temperature Range | 40 °C to 100 °C | Fully captures the baseline before and after the 70-72 °C melt. |

Protocol 1: Step-by-Step DSC Melting Point Validation

-

Instrument Calibration: Run a baseline verification using an empty aluminum pan. Follow with a calibration run using a certified Indium or Biphenyl standard. Confirm the onset of melting matches the certified value.

-

Sample Preparation: Accurately weigh 2.5 mg of 4-(2-Methoxyphenyl)-2-methylphenol into a standard aluminum DSC pan. Crimp the lid to create a hermetic seal.

-

Chamber Purge: Place the sample and an empty reference pan into the DSC cell. Purge the chamber with dry nitrogen at 50 mL/min for 5 minutes prior to heating.

-

Thermal Ramp: Initiate the heating program from 40 °C to 100 °C at a strict ramp rate of 10 °C/min.

-

Data Acquisition & Analysis: Monitor the heat flow (W/g). The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic peak. For this compound, the onset will consistently trigger between 70.0 °C and 72.0 °C.

Caption: Step-by-step DSC workflow for validating the melting point of biphenyl derivatives.

Solubility and Partition Coefficient Profiling

Beyond thermal properties, the physical behavior of 4-(2-Methoxyphenyl)-2-methylphenol in solution is governed by the interplay between its lipophilic biphenyl core and its polar substituents.

-

Lipophilicity: The addition of the methyl and methoxy groups increases the bulk hydrocarbon volume, resulting in a high partition coefficient (LogP), rendering the compound insoluble in aqueous media.

-

Hydrogen Bonding: While the methoxy group acts as a weak hydrogen-bond acceptor, the phenolic hydroxyl group acts as both a donor and acceptor. This allows the compound to readily dissolve in moderately polar organic solvents such as ethanol and diethyl ether, which can bridge the gap between the compound's hydrophobic bulk and polar functional groups.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21726786, 3-Methyl-[1,1'-biphenyl]-4-ol." PubChem. URL:[Link]

-

Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv (2019). URL:[Link]

-

Pahamli, Y., et al. "Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review." MDPI Energies 15, no. 23 (2022): 8885. URL:[Link]

Steric Architecture & Radical Stability: A Technical Guide to Hindered Biphenyl Phenols

[1]

Executive Summary

This technical guide analyzes the structural physics, synthetic pathways, and pharmacological utility of sterically hindered biphenyl phenols.[1] Unlike simple hindered phenols (e.g., BHT), biphenyl derivatives introduce a secondary layer of complexity: axial chirality (atropisomerism) and delocalized radical stability across a

Structural Physics: The Ortho-Effect and Atropisomerism

The defining feature of this chemical class is the interplay between the phenolic hydroxyl group and bulky ortho-substituents (typically tert-butyl, isopropyl, or phenyl groups). In a biphenyl system, this steric bulk imposes restricted rotation around the C1-C1' pivot bond.

Axial Chirality (Atropisomerism)

When ortho-substituents are sufficiently large, the energy barrier to rotation (

-

Pharmacological Implication: In drug design, specific atropisomers often exhibit differential binding affinities to protein targets.[1] Racemization in vivo can lead to off-target toxicity or loss of efficacy.[1]

-

Design Rule: To ensure conformational stability (

s), at least three of the four ortho-positions must be substituted with groups larger than a methyl group.[1]

The "Buttressing Effect"

Steric crowding does not merely restrict rotation; it distorts the bond angles.[1] The meta-substituents can push ortho-groups closer to the reaction center, a phenomenon known as the "buttressing effect." This modulates the acidity (

Synthetic Methodologies

Synthesis of hindered biphenyl phenols generally follows two distinct logical branches: Oxidative Coupling (homodimerization) or Metal-Catalyzed Cross-Coupling (heterodimerization).[1]

Oxidative Coupling (Homodimerization)

This is the industrial standard for symmetric biphenyls.[1] It relies on Single Electron Transfer (SET) oxidation of a phenol anion to a phenoxy radical, which then dimerizes.[1]

-

Critical Control Point: The reaction bifurcates between forming a C-C bridged biphenyl (desired) and a C-O bridged ether (Pummerer ketone type).[1]

-

Selectivity: High steric bulk at the ortho-position blocks C-O coupling, forcing C-C dimerization at the para-position. If the para-position is blocked, C-C coupling occurs at the ortho-position, often yielding diphenoquinones upon further oxidation.

Visualization: Synthetic Decision Matrix

Figure 1: Synthetic logic flow distinguishing between oxidative homocoupling and metal-catalyzed cross-coupling based on target symmetry and steric constraints.

Mechanistic Action: Radical Scavenging & Metabolism[1]

Hydrogen Atom Transfer (HAT) Mechanism

Hindered biphenyl phenols function primarily as chain-breaking antioxidants.[1] The mechanism involves the abstraction of the phenolic hydrogen by a reactive peroxyl radical (

The resulting phenoxy radical (

-

Steric Shielding: Bulky t-butyl groups prevent the radical center from reacting with oxygen to form new peroxides.[1]

-

Resonance Delocalization: The unpaired electron delocalizes across the biphenyl

-system (if planar enough), lowering the ground state energy of the radical.[1]

Metabolic Blocking (Bioisosterism)

In drug discovery, rapid glucuronidation or sulfation of phenolic hydroxyls leads to poor oral bioavailability (high first-pass metabolism).[1]

-

Strategy: Introducing ortho-alkyl groups creates a "steric umbrella" that physically blocks Phase II conjugating enzymes (UDP-glucuronosyltransferases) from accessing the hydroxyl group.[1]

-

Outcome: This modification transforms a rapidly cleared phenol into a metabolically stable pharmacophore while retaining H-bond donor capability.[1]

Experimental Protocol: Oxidative Coupling of 2,6-di-tert-butylphenol[2][3][4][5]

This protocol describes the synthesis of 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol via oxidative coupling.[2][3] This method minimizes the formation of the diphenoquinone byproduct.[1]

Safety: Perform in a fume hood. 2,6-di-tert-butylphenol is toxic to aquatic life.[1]

Reagents

-

Substrate: 2,6-Di-tert-butylphenol (DTBP) (10 mmol)

-

Catalyst: Copper(I) Chloride (CuCl) (0.5 mmol)[1]

-

Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.5 mmol)

-

Solvent: Dichloromethane (DCM) / Methanol (1:1 v/v)[1]

-

Oxidant: Atmospheric Oxygen (O2)[1]

Step-by-Step Methodology

-

Catalyst Activation: In a 100 mL round-bottom flask, dissolve CuCl (50 mg) and TMEDA (58 mg) in 20 mL of DCM/MeOH. Stir vigorously for 15 minutes under air until the solution turns a deep blue-green (formation of the active Cu-amine complex).

-

Substrate Addition: Add DTBP (2.06 g, 10 mmol) to the catalyst solution.

-

Reaction: Stir the mixture vigorously at room temperature (25°C) open to the atmosphere.

-

Quenching: Once conversion is >95% (approx. 4-6 hours), add 10 mL of 1M HCl to quench the catalyst and protonate any phenoxides.

-

Purification:

Data Validation (Expected Results):

| Parameter | Value |

|---|---|

| Yield | 85 - 92% |

| Melting Point | 185 - 188°C |

| 1H NMR (CDCl3) |

Pharmaceutical Applications

Metabolic Stability Data

The table below illustrates the impact of steric hindrance on metabolic half-life (

| Compound Structure | Ortho-Substituents | HLM | Mechanism of Clearance |

| 4-Phenylphenol | H, H | < 15 | Rapid Glucuronidation |

| 3,5-Dimethyl-4-phenylphenol | Me, Me | 45 | Moderate Glucuronidation |

| 3,5-Di-tert-butyl-4-phenylphenol | t-Bu, t-Bu | > 120 | Metabolically Blocked |

Case Study: Troglitazone & Vitamin E

The antidiabetic drug Troglitazone (withdrawn due to hepatotoxicity, but structurally relevant) utilized a chromane ring—essentially a bridged hindered phenol—to scavenge lipid peroxides.[1]

-

Mechanism: The hindered phenol moiety acts as a "sacrificial" antioxidant, protecting cell membranes from lipid peroxidation.[1]

-

Toxicity Warning: While the hindered phenol provides antioxidant benefit, metabolic activation can lead to quinone methides , which are electrophilic and can alkylate liver proteins.[1] This duality (Antioxidant vs. Pro-oxidant) is the critical safety parameter in developing these drugs.[1]

Visualization: The Antioxidant vs. Toxicity Switch

Figure 2: The "Chameleonic" nature of hindered phenols. Path A represents the desired antioxidant activity, while Path B represents the formation of toxic quinone methides, a risk factor in drug development.

References

-

Synthesis via Oxidative Coupling

-

Antioxidant Mechanism & Comparison to BHT

-

Burton, G. W., & Ingold, K. U. (1981).[1] Autoxidation of biological molecules.[1] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[1] Journal of the American Chemical Society.[1] (Foundational text on HAT mechanism).

-

ResearchGate.[1] (2020).[1] Sterically Hindered Phenols as Antioxidant.[1][7][8][9] [Link]

-

-

Atropisomerism in Drug Design

-

Metabolic Stability & Toxicity

-

Maiti, D., & Buchwald, S. L. (2010).[1][12][13] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. [Link]

-

Kalgutkar, A. S., et al.[1] (2005).[1] Structural alerts for toxicity: metabolic activation of structural moieties in drugs.[1] Current Drug Metabolism.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4847434A - Biphenol process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 6. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phantomplastics.com [phantomplastics.com]

- 8. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 10. scribd.com [scribd.com]

- 11. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 12. researchwith.stevens.edu [researchwith.stevens.edu]

- 13. dspace.mit.edu [dspace.mit.edu]

Chemo-Structural Architectures: The Reactivity & Synthetic Utility of 4-(2-Methoxyphenyl)-2-methylphenol Scaffolds

Topic: Reactivity profile of 4-(2-Methoxyphenyl)-2-methylphenol derivatives Content Type: In-depth Technical Guide.

Executive Summary & Structural Logic

The 4-(2-Methoxyphenyl)-2-methylphenol scaffold represents a distinct class of non-planar biphenyls . Unlike flat aromatic systems, the steric clash between the ortho-methyl group on the phenol ring (Ring A) and the ortho-methoxy group on the anisole ring (Ring B) induces a significant torsional twist. This atropisomeric potential, combined with the electronic differentiation between the two rings, makes this scaffold a privileged structure in the design of axially chiral ligands, liquid crystals, and lignin-model antioxidants.

This guide dissects the reactivity profile of this molecule, moving beyond basic characterization to actionable synthetic strategies for drug discovery and materials science.

Electronic & Steric Environment

-

Ring A (Phenol): Electron-rich, activated by both the hydroxyl (-OH) and methyl (-CH₃) groups. The C1-OH acts as a strong ortho/para director, but the para position is blocked by the aryl substituent, and the C2 position is blocked by the methyl. This funnels electrophilic attack almost exclusively to the C6 position.

-

Ring B (Anisole): Moderately activated by the methoxy (-OMe) group. Less reactive towards Electrophilic Aromatic Substitution (EAS) than Ring A due to the superior activating power of the phenolic OH.

-

The Biaryl Axis: The C4-C1' bond is sterically encumbered. The "ortho-ortho" substitution pattern (2-Me, 2'-OMe) prevents coplanarity, reducing

-conjugation between rings and isolating their electronic reactivities to a degree.

Reactivity Profile: mechanistic Pathways

Electrophilic Aromatic Substitution (EAS)

The primary vector for functionalization is Regioselective C6-Halogenation . In standard phenols, polysubstitution is a common side reaction. However, in 4-(2-Methoxyphenyl)-2-methylphenol, the C2-methyl group acts as a "blocking tactic," while the C4-aryl group blocks the para site.

-

Primary Target: C6 (ortho to OH).

-

Secondary Target: C5' (para to OMe on Ring B), but only under forcing conditions or if Ring A is deactivated (e.g., by esterification).

Nucleophilic Transformations (The Phenolic Handle)

The phenolic hydroxyl (pKa

-

O-Alkylation/Acylation: Standard Williamson ether synthesis or esterification proceeds readily. Large electrophiles may face resistance due to the flanking C2-methyl group.

-

Triflylation: Conversion of the OH to OTf allows the phenol ring to act as an electrophile in secondary cross-coupling reactions (e.g., Kumada or Buchwald-Hartwig), effectively swapping the OH for amines or alkyl groups.

Oxidative Coupling & Radical Chemistry

This scaffold is prone to Oxidative Phenolic Coupling . Upon treatment with single-electron oxidants (e.g., Fe(III), Cu(II), or enzymatic peroxidases), a phenoxyl radical is generated.

-

Path A (Dimerization): Since the para position is blocked, radical coupling occurs at the ortho positions (C6-C6'), leading to bis-biphenyls.

-

Path B (Pummerer-Type): In the presence of nucleophiles, the radical cation can undergo addition rather than dimerization, useful for introducing heteroatoms.

Demethylation (Ligand Synthesis)

Cleavage of the methyl ether on Ring B using Lewis acids (BBr₃) yields the 2,2'-dihydroxy-5-methylbiphenyl analog. This creates a bidentate ligand framework (similar to BINOL) capable of chelating transition metals.

Visualizing the Reactivity Landscape

The following diagram maps the divergence of synthetic pathways from the parent scaffold.

Figure 1: Divergent synthetic pathways for the 4-(2-Methoxyphenyl)-2-methylphenol scaffold.

Experimental Protocols

Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)

Rationale: The most reliable route to this biaryl system is the cross-coupling of a phenol-derived bromide with a boronic acid. We utilize 4-bromo-2-methylphenol to ensure the correct substitution pattern on Ring A.

Reagents:

-

4-Bromo-2-methylphenol (1.0 equiv)

-

2-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ (2.0 equiv)[1]

-

Solvent: Toluene:Ethanol:Water (4:1:1)[1]

Protocol:

-

Degassing: Charge a reaction vessel with the solvent mixture. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last, under a positive pressure of Argon.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product will appear as a UV-active spot with a lower Rf than the bromide.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography (Silica gel, Gradient 0

10% EtOAc in Hexanes). -

Yield: Expect 75–85% as a viscous oil or low-melting solid.

Regioselective C6-Bromination

Rationale: To functionalize the scaffold further, we exploit the steric blocking of the C2-methyl and C4-aryl groups to direct bromine to C6.

Reagents:

-

4-(2-Methoxyphenyl)-2-methylphenol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DCM.

Protocol:

-

Dissolve the substrate in MeCN at 0°C.

-

Add NBS portion-wise over 15 minutes. The low temperature prevents radical side reactions at the benzylic methyl group.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.

-

Extract with DCM, dry, and concentrate.

-

Validation: NMR will show the disappearance of the specific aromatic proton signal at the C6 position and the retention of the C2-Methyl singlet.

Quantitative Data Summary

The following table summarizes the physical and reactivity properties of the core scaffold compared to its parent monomers.

| Property | 4-(2-Methoxyphenyl)-2-methylphenol | 2-Methylphenol (Cresol) | 2-Methoxybiphenyl |

| Molecular Weight | 214.26 g/mol | 108.14 g/mol | 184.23 g/mol |

| Primary Reactive Site | C6 (Ortho to OH) | C4 & C6 | C4' & C6' |

| Oxidation Potential | Moderate (stabilized radical) | High | Very High (inert) |

| pKa (approx.) | ~10.2 | 10.3 | N/A |

| Steric Profile | High Torsion (Non-planar) | Planar | Twisted |

| Main Application | Ligand Precursor / Antioxidant | Solvent / Precursor | Liquid Crystals |

Synthetic Workflow Diagram

This workflow illustrates the "Build-Couple-Modify" approach used in high-throughput optimization of this scaffold.

Figure 2: Step-wise synthetic workflow for scaffold generation and diversification.

References

-

Suzuki-Miyaura Coupling of Hindered Phenols

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Source: Miyaura, N., & Suzuki, A. (1995). Chemical Reviews.

-

URL:[Link]

-

Demethylation Protocols (BBr3)

-

Regioselective Halogenation of Phenols

-

Oxidative Coupling of Ortho-Substituted Phenols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. reddit.com [reddit.com]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Coupling Reactions | FB 09 - Department of Chemistry - AK Waldvogel [aksw.uni-mainz.de]

Pharmacological Profiling of 4-(2-Methoxyphenyl)-2-methylphenol: A Technical Guide to Biphenyl-4-ol Bioactivity

Executive Summary

4-(2-Methoxyphenyl)-2-methylphenol is a highly substituted biphenyl-4-ol derivative. While specific literature on this exact molecule is emerging, compounds sharing its core biphenyl-4-ol scaffold are heavily utilized in medicinal chemistry for their polypharmacological potential. As a Senior Application Scientist, I have structured this whitepaper to provide a mechanistic framework and self-validating experimental protocols for profiling the biological activity of this compound, specifically focusing on its predicted roles as a Selective Estrogen Receptor Modulator (SERM) and a Cyclooxygenase (COX) inhibitor .

Structural Pharmacology & Target Rationale

The biological activity of 4-(2-Methoxyphenyl)-2-methylphenol is governed by its distinct structural motifs, which dictate its interaction with biological macromolecules:

-

Biphenyl Core : Provides the necessary lipophilicity to penetrate cellular membranes and occupy hydrophobic binding pockets in target proteins.

-

Phenolic Hydroxyl (C4) : Acts as a critical hydrogen bond donor/acceptor. In estrogen receptors, this hydroxyl group mimics the C3-OH of endogenous 17β-estradiol, anchoring the molecule to key residues (e.g., Arg394 and Glu353) in the ligand-binding domain (1[1]).

-

Methyl (C2) and Methoxy (C2') Substitutions : These bulky groups induce significant steric hindrance, forcing the two phenyl rings out of coplanarity. This twisted conformation is crucial for subtype selectivity, often shifting the molecule's profile from a pure agonist to a partial agonist or antagonist by altering the positioning of Helix 12 in the receptor.

Caption: Workflow for the systematic biological evaluation of biphenyl-4-ol derivatives.

Estrogen Receptor (ER) Modulation

Biphenyl-4-ol derivatives are established modulators of ERα and ERβ. Assays utilizing MCF-7 human breast cancer cells demonstrate that hydroxylated biphenyls regulate estrogen-sensitive proteins and influence cell proliferation (2[2]). Furthermore, structurally related biphenylols have shown dose-dependent estrogenic responses both in vitro and in vivo (3[3]). Structurally related hydroxylated biphenyl compounds also exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest (4[4]).

Protocol 1: In Vitro ER Competitive Binding Assay (Fluorescence Polarization)

This protocol is designed as a self-validating system to determine the binding affinity (

-

Preparation of Receptor-Ligand Complex : Incubate recombinant human ERα or ERβ with a fluorescently tagged estrogen ligand (e.g., Fluormone™ ES2) in assay buffer.

-

Causality: Establishing this complex first provides a high-polarization baseline. The large receptor slows the tumbling rate of the fluorophore, resulting in high fluorescence polarization (FP).

-

-

Compound Titration : Add 4-(2-Methoxyphenyl)-2-methylphenol in a 10-point serial dilution (ranging from 100 µM to 0.1 nM).

-

Causality: A wide logarithmic concentration range is required to capture a complete sigmoidal dose-response curve, ensuring accurate mathematical derivation of the

.

-

-

Incubation : Seal the microplate and incubate in the dark at room temperature for 2 hours.

-

Causality: This duration allows the competitive binding reaction to reach thermodynamic equilibrium, preventing artifactual shifts in apparent affinity.

-

-

Polarization Measurement & Validation : Read the plate using a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).

-

Validation Control: Include 17β-estradiol as a positive control (expected

~1-5 nM) and DMSO as a vehicle control. If the test compound successfully competes for the binding site, the displaced fluorescent ligand will tumble rapidly in solution, resulting in a measurable decrease in FP.

-

Cyclooxygenase (COX) Inhibition & Anti-Inflammatory Activity

Beyond endocrine modulation, the biphenyl scaffold is a privileged structure for anti-inflammatory agents. Biphenyl derivatives are widely recognized for their ability to inhibit enzymes in the inflammatory cascade, notably cyclooxygenases (COX-1 and COX-2) (5[5]). Substituted biphenyl diols have been shown to suppress inflammatory signaling and inhibit leukotriene formation (6[6]). The lipophilic biphenyl core effectively occupies the hydrophobic arachidonic acid-binding channel of COX-2 (7[7]).

Caption: Dual modulation of ER transcription and COX-2 inflammatory pathways by the compound.

Protocol 2: Fluorometric COX-1/COX-2 Inhibitor Screening

This protocol evaluates the compound's ability to block the peroxidase activity of COX enzymes.

-

Enzyme Reconstitution and Heme Addition : Dilute purified COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin.

-

Causality: COX enzymes require heme as a critical cofactor to exhibit their peroxidase activity. Without hematin, the conversion of PGG2 to PGH2 will not occur.

-

-

Inhibitor Pre-incubation : Add the test compound and incubate at 37°C for 15 minutes.

-

Causality: Many biphenyl-based NSAIDs are time-dependent, allosteric inhibitors. Pre-incubation allows the compound to access and bind the hydrophobic channel before the substrate is introduced.

-

-

Substrate Addition : Introduce Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

-

Causality: Arachidonic acid initiates the enzymatic cascade. ADHP acts as a co-substrate for the peroxidase reaction.

-

-

Fluorometric Detection & Validation : Read fluorescence (Excitation: 535 nm, Emission: 587 nm).

-

Validation Control: Use Celecoxib as a COX-2 specific positive control and Indomethacin as a non-selective control. As COX reduces PGG2 to PGH2, ADHP is oxidized to highly fluorescent resorufin. A decrease in fluorescence directly correlates with the test compound's inhibitory efficacy.

-

Quantitative Data Summary

The following table summarizes the benchmark biological activities extrapolated from highly homologous biphenyl-4-ol derivatives to guide expected assay outcomes for 4-(2-Methoxyphenyl)-2-methylphenol.

| Target / Assay | Analog Class | Observed Effect | Typical | Reference |

| Estrogen Receptor α (ERα) | Hydroxylated Biphenyls | Agonist / Partial Agonist | 0.1 - 10 µM | [3],[2] |

| Estrogen Receptor β (ERβ) | Hydroxylated Biphenyls | Agonist | 0.05 - 5 µM | [1] |

| Cyclooxygenase-2 (COX-2) | Biphenyl Diols | Enzymatic Inhibition | 1.5 - 25 µM | [5],[6] |

| MCF-7 Cell Proliferation | 4-Phenylphenol analogs | Antiproliferative / Modulator | 10 - 50 µM | [2],[4] |

References

- BenchChem. "Biphenyl-4-yl 2,4-dichlorobenzoate: A Technical Guide to its Potential Biological Activity." BenchChem.

- Wiley Analytical Science. "Estrogenic e-waste - 2007." Wiley.

- Sigma-Aldrich. "4-Phenylphenol." Sigma-Aldrich.

- ResearchGate. "Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands.

- Googleapis. "WO 2012/013691 A1.

- BenchChem. "4'-Methyl[1,1'-Biphenyl]-4-Ol | 26191-64-0." BenchChem.

- BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. 4'-Methyl[1,1'-Biphenyl]-4-Ol | 26191-64-0 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Acidity and pKa Profile of 4-(2-Methoxyphenyl)-2-methylphenol

The following technical guide provides an in-depth analysis of the acidity and physicochemical profile of 4-(2-Methoxyphenyl)-2-methylphenol. This document is structured for researchers and drug development scientists, focusing on structural determinants of acidity, predicted values based on quantitative structure-property relationships (QSPR), and validated experimental protocols for precise determination.

Executive Summary

4-(2-Methoxyphenyl)-2-methylphenol (CAS: Not widely indexed; structural analog to 4-phenylphenol derivatives) is a lipophilic phenolic compound exhibiting weak acidity. Its physicochemical behavior is governed by the interplay between the electron-donating ortho-methyl group and the sterically hindered 4-biphenyl system.

Understanding the pKa of this molecule is critical for predicting its ionization state at physiological pH (7.4), which directly influences solubility, membrane permeability (logD), and metabolic stability. Based on structural additivity rules and Hammett equation modifications, the pKa is calculated to lie within the 9.90 – 10.20 range, slightly higher than unsubstituted 4-phenylphenol due to steric inhibition of resonance and local electron donation.

Structural Analysis & Theoretical Acidity

To accurately estimate the acidity without direct experimental data, we must deconstruct the molecule into its electronic components. The acidity of a phenol is determined by the stability of its conjugate base (phenoxide anion).

Electronic Components

-

Base Scaffold: Phenol (

). -

2-Methyl Group (Ortho-effect):

-

Effect: Electron-donating (+I effect).

-

Impact: Destabilizes the phenoxide anion, raising the pKa by approximately 0.2–0.3 units (compare o-cresol

). -

Solvation: The ortho-methyl group provides steric bulk that hinders the solvation shell around the phenoxide oxygen, further increasing the energy cost of ionization.

-

-

4-(2-Methoxyphenyl) Group:

-

Electronic Nature: The phenyl ring at the para position is generally electron-withdrawing by induction (-I) but electron-donating by resonance (+M) if planar.

-

Steric Twist (Atropisomerism): The 2-methoxy substituent on the distal ring creates significant steric clash with the protons of the central phenolic ring. This forces the biphenyl system out of planarity (torsion angle > 40°).

-

Net Impact: The twist reduces the resonance delocalization of the negative charge into the distal ring. Consequently, the acidification typically seen in 4-phenylphenol (

) is attenuated.

-

Structural Diagram and Resonance Logic

Figure 1: Causal flow of structural substituents on the net acidity of the target molecule.

Predicted pKa Values and Comparative Data

Given the lack of a specific experimental entry in public databases for this exact isomer, the values below are derived using comparative QSPR analysis against structurally validated anchors.

Table 1: Comparative Acidity Profile

| Compound | Structure | Experimental pKa | Key Factor | |

| Phenol | 9.99 | 0.00 | Reference | |

| o-Cresol | 2-Methylphenol | 10.28 | +0.29 | +I effect, steric hindrance |

| 4-Phenylphenol | 4-Phenylphenol | 9.55 | -0.44 | Resonance stabilization (-M) |

| Target Molecule | 4-(2-OMe-Ph)-2-Me-Phenol | 10.05 ± 0.15 | +0.06 | Combined +I (Me) and Twist |

Interpretation: The acidity enhancing effect of the 4-aryl group is largely negated by the twisting caused by the 2'-methoxy group and the electron-donating nature of the 2-methyl group. The molecule behaves similarly to phenol or slightly weaker.[1]

Experimental Determination Protocols

For researchers synthesizing this compound, experimental validation is required. Due to the expected low water solubility (LogP > 3.5), standard aqueous titration is unsuitable.

Methodology Selection

-

Potentiometric Titration (Mixed Solvent): Best for precise pKa determination of lipophilic compounds.

-

UV-Visible Spectrophotometry: Best if the compound has distinct UV shifts upon ionization (bathochromic shift expected for phenoxides).

Protocol: Potentiometric Titration in Methanol/Water

Objective: Determine thermodynamically valid

Reagents:

-

Analyte: ~5 mg of 4-(2-Methoxyphenyl)-2-methylphenol.

-

Solvent: Carbonate-free Methanol (HPLC grade).

-

Titrant: 0.1 M KOH in water (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

-

Preparation: Prepare three solutions of the analyte in Methanol/Water ratios of 30%, 40%, and 50% (v/v). Ensure ionic strength is constant (

). -

Calibration: Calibrate the pH electrode using aqueous buffers (pH 4, 7, 10). Note: In mixed solvents, the electrode reads operational pH (

), which requires correction. -

Titration: Titrate with 0.1 M KOH under inert gas (

or -

Calculation (Gran Plot): Determine the equivalence point using a Gran plot to eliminate electrode drift errors near the endpoint.

-

Extrapolation: Plot the calculated

(apparent) against the dielectric constant (

Protocol Visualization

Figure 2: Workflow for accurate pKa determination of lipophilic phenols using mixed-solvent potentiometry.

Implications for Drug Development

Solubility & Lipophilicity (LogD)

At physiological pH (7.4), the compound will exist almost exclusively (>99.8%) in its neutral (protonated) form , given the

-

Consequence: Solubility will be solubility-limited (intrinsic solubility,

), not salt-enhanced. -

Formulation: Requires co-solvents (PEG400), surfactants, or lipid-based formulations (SEDDS) for delivery.

Metabolic Stability

The electron-rich nature of the phenol (due to the methoxy and methyl groups) makes the ring susceptible to oxidative metabolism (CYP450).

-

Phase I: Hydroxylation at the open ortho or para positions of the central ring.

-

Phase II: Rapid Glucuronidation/Sulfation at the phenolic -OH. The high pKa ensures the -OH is a good nucleophile for UDP-glucuronosyltransferases (UGTs).

References

- Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill. (Source of standard phenol pKa values).

- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

NIST Chemistry WebBook. Phenol, 2-methyl- and 4-Phenylphenol data. [Link]

-

PubChem Compound Summary. 4-Methoxy-2-methylphenol (Structural analog). [Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for 4-(2-Methoxyphenyl)-2-methylphenol

Introduction & Strategic Analysis

Target Molecule Profile[1]

-

IUPAC Name: 4-(2-Methoxyphenyl)-2-methylphenol

-

CAS Registry Number: (Analogous structures: 4'-methoxy-2-methylbiphenyl-4-ol)

-

Molecular Formula: C₁₄H₁₄O₂

-

Key Structural Features:

-

Biaryl Core: Requires C(sp²)–C(sp²) bond formation.

-

Steric Constraint: The 2-methoxy group on the boronic acid partner introduces ortho-substitution, creating moderate steric hindrance at the transmetalation step.

-

Free Phenolic Hydroxyl: The substrate contains an unprotected -OH group. In basic media, this forms a phenoxide anion, which is highly electron-donating. This significantly increases the electron density of the aryl ring, potentially deactivating the aryl halide toward oxidative addition if the catalyst is not sufficiently electron-rich.

-

Retrosynthetic Logic

To synthesize this target efficiently, we utilize the Suzuki-Miyaura cross-coupling reaction.[1][2] The disconnection approach favors:

-

Electrophile (Ar-X): 4-Bromo-2-methylphenol.[3] (Commercially available, stable).

-

Nucleophile (Ar-B): 2-Methoxyphenylboronic acid. (Stable, resistant to protodeboronation relative to heteroaryl boronic acids).

Critical Challenge: The coupling of unprotected phenols is non-trivial. The formation of the phenoxide anion (Ar-O⁻) can coordinate to the Palladium center, acting as a poison or altering the catalyst geometry. Furthermore, the electron-rich nature of the phenoxide makes the C-Br bond less electrophilic.

Solution: Utilization of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos are required to facilitate oxidative addition into the electron-rich phenol ring and provide sufficient steric bulk to promote reductive elimination in the hindered biaryl system.

Mechanistic Pathway & Signaling

The following diagram outlines the catalytic cycle specific to this hindered, electron-rich coupling.

Figure 1: Catalytic cycle highlighting the critical oxidative addition step hindered by the electron-rich phenoxide.

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Rationale: Uses SPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky SPhos ligand creates a protective pocket around the Pd center, preventing phenoxide poisoning and accelerating coupling with hindered 2-methoxyphenylboronic acid.

Reagents & Stoichiometry:

| Component | Role | Equiv. | CAS No. |

|---|---|---|---|

| 4-Bromo-2-methylphenol | Substrate (Halide) | 1.0 | 2362-12-1 |

| 2-Methoxyphenylboronic acid | Substrate (Boron) | 1.2 - 1.5 | 5720-06-9 |

| SPhos Pd G2 | Catalyst | 0.02 (2 mol%) | 1028206-56-5 |

| Potassium Phosphate (K₃PO₄) | Base | 3.0 | 7778-53-2 |

| Toluene / Water (10:1) | Solvent System | 0.2 M | N/A |[3]

Step-by-Step Procedure:

-

Preparation: Oven-dry a 25 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[4]

-

Charging Solids: Add 4-Bromo-2-methylphenol (1.0 mmol, 187 mg), 2-Methoxyphenylboronic acid (1.2 mmol, 182 mg), and finely ground K₃PO₄ (3.0 mmol, 636 mg).

-

Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, 14.4 mg).

-

Tip: If G2 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

-

-

Solvent & Degassing: Add Toluene (4.5 mL) and deionized Water (0.5 mL). Seal the vial with a septum cap. Sparge the mixture with Argon for 5 minutes via a needle outlet.

-

Reaction: Heat the block to 80°C with vigorous stirring (800 rpm). The biphasic mixture requires high shear to ensure phase transfer.

-

Monitoring: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes) at 2 hours. The product will appear more polar than the starting bromide but less polar than the boronic acid.

-

Expected Time: 2–4 hours.[3]

-

-

Work-up (Critical for Phenols):

Method B: Standard Protocol (Cost-Effective)

Rationale: Uses Pd(dppf)Cl₂ . Effective if SPhos is unavailable, but requires higher temperatures and longer times.

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1)

-

Temperature: 100°C (Reflux)

-

Procedure: Follow steps in 3.1, but increase temperature to 100°C. If conversion stalls, add a second portion of catalyst (2 mol%) after 6 hours.

Quality Control & Analytical Data

Data Summary Table:

| Parameter | Method A (SPhos) | Method B (dppf) |

|---|---|---|

| Conversion | >98% | ~85% |

| Isolated Yield | 92% | 78% |

| Reaction Time | 2-4 Hours | 12-16 Hours |

| Impurity Profile | Minimal Protodeboronation | Visible Homocoupling |

Characterization (Simulated for Validation):

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the phenolic -OH (approx. 5.0-5.5 ppm, exchangeable) and the methoxy singlet (3.8 ppm). The biaryl protons will appear in the 6.9–7.5 ppm region.

-

TLC: R_f ~ 0.35 (20% EtOAc/Hexanes). Stains strongly with PMA or KMnO4 (oxidizable phenol).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by phenoxide. | Switch to Method A (SPhos). Ensure rigorous degassing (O₂ kills active Pd). |

| Protodeboronation | Boronic acid instability.[7] | Increase boronic acid to 1.5 equiv.[8] Reduce water ratio slightly (e.g., 20:1 Toluene/Water). |

| Product stuck in Aqueous | pH incorrect during workup. | The product is a phenol (pKa ~10). You must acidify the aqueous layer to pH < 4 to extract it into organic solvent. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[9] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: 4-(2-Methoxyphenyl)-2-methylphenol in Ligand Design

Topic: Using 4-(2-Methoxyphenyl)-2-methylphenol as a Ligand Precursor Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Catalysis Researchers, Process Development Scientists

Executive Summary

This guide details the utilization of 4-(2-Methoxyphenyl)-2-methylphenol (CAS: 5307-05-1) as a strategic scaffold for constructing sterically tuned phosphorus ligands. Unlike simple phenols, this biaryl precursor integrates two critical structural features:

-

Ortho-Methyl Group (Pos. 2): Provides essential steric protection to the phenolic oxygen, enhancing the hydrolytic stability of derived phosphites.

-

Para-Biaryl Moiety (Pos. 4): The 2-methoxyphenyl group introduces distal steric bulk and electronic richness. The methoxy substituent offers potential hemilabile coordination sites, capable of stabilizing coordinatively unsaturated metal centers during catalytic turnover.

These features make it an ideal precursor for monodentate and bidentate phosphite ligands utilized in Rhodium-catalyzed hydroformylation and Palladium-catalyzed cross-coupling reactions.

Chemical Profile & Rationale

| Property | Specification |

| IUPAC Name | 4-(2-Methoxyphenyl)-2-methylphenol |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Key Functionality | Sterically hindered phenol; Hemilabile ether |

| Primary Application | Precursor for Phosphite/Phosphinite Ligands |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

Mechanistic Advantage: In homogeneous catalysis, particularly hydroformylation, the stability of the active species often depends on the ligand's ability to prevent metal aggregation while allowing substrate access.

-

Steric Bulk: The ortho-methyl group restricts rotation around the P-O bond in derived phosphites, creating a rigid chiral pocket (if used in conjunction with chiral backbones) or simply increasing the cone angle to favor reductive elimination.

-

Hemilability: The ortho-methoxy group on the distal phenyl ring can transiently coordinate to the metal center (M-O interaction), stabilizing "off-cycle" resting states and preventing catalyst decomposition.

Protocol 1: Synthesis of Tris(4-(2-methoxyphenyl)-2-methylphenyl)phosphite (Ligand L1)

Objective: Synthesize a bulky monodentate phosphite ligand for Rh-catalyzed hydroformylation.

Reagents:

-

4-(2-Methoxyphenyl)-2-methylphenol (3.05 equiv)

-

Phosphorus trichloride (PCl₃) (1.0 equiv)

-

Triethylamine (NEt₃) (3.5 equiv)

-

Anhydrous Toluene (Solvent)

Workflow Diagram (DOT):

Figure 1: Synthetic pathway for the monodentate phosphite ligand L1.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon.

-

Dissolution: Add 4-(2-Methoxyphenyl)-2-methylphenol (6.5 g, 30.5 mmol) and dry Toluene (60 mL). Add Triethylamine (4.9 mL, 35 mmol). Cool the mixture to 0°C in an ice bath.

-

Addition: Slowly add PCl₃ (0.87 mL, 10 mmol) dropwise via syringe over 20 minutes. The solution will turn cloudy as triethylamine hydrochloride precipitates.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Filter the suspension through a Schlenk frit (under Argon) to remove the ammonium salts. Wash the filter cake with 10 mL dry toluene.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a viscous oil.

-

Purification: Recrystallize from a mixture of minimal DCM and excess Hexane at -20°C.

-

QC Check: ³¹P NMR (C₆D₆) should show a singlet around δ 125-135 ppm (typical for aryl phosphites).

Protocol 2: Application in Rh-Catalyzed Hydroformylation

Objective: Use Ligand L1 to catalyze the hydroformylation of 1-Octene to Nonanal (linear aldehyde).

Rationale: The bulky phosphite ligand favors the formation of linear aldehydes (high n/iso ratio) by crowding the metal center, forcing the alkene to coordinate in the less sterically hindered anti-Markovnikov fashion.

Reagents:

-

Precursor: [Rh(acac)(CO)₂][1]

-

Ligand: Tris(4-(2-methoxyphenyl)-2-methylphenyl)phosphite (L1)

-

Substrate: 1-Octene[1]

-

Gas: Syngas (CO/H₂ 1:1)

Catalytic Cycle Diagram (DOT):

Figure 2: Rhodium-catalyzed hydroformylation cycle utilizing Ligand L1.

Experimental Procedure:

-

Catalyst Preparation: In a glovebox, mix [Rh(acac)(CO)₂] (6.5 mg, 0.025 mmol) and Ligand L1 (5 equiv relative to Rh) in dry Toluene (15 mL). Stir for 10 minutes to form the active catalyst.

-

Loading: Transfer the catalyst solution to a stainless steel high-pressure autoclave. Add 1-Octene (2.8 g, 25 mmol). Substrate:Rh ratio = 1000:1.

-

Pressurization: Purge the autoclave 3 times with Syngas (CO/H₂). Pressurize to 20 bar .

-

Reaction: Heat to 80°C and stir at 1000 rpm for 4 hours.

-

Analysis: Cool the reactor to RT, depressurize carefully. Analyze the crude mixture via GC-FID using an internal standard (e.g., Decane) to determine Conversion and Regioselectivity (n/iso ratio).

Expected Results:

-

Conversion: >95%

-

Selectivity (n/iso): >10:1 (The steric bulk of the 2-methyl group on the ligand directs the formation of the linear product).

Safety & Handling

-

Precursor: 4-(2-Methoxyphenyl)-2-methylphenol is a phenol derivative. It is likely irritating to skin and eyes. Wear nitrile gloves and safety glasses.

-

PCl₃: Highly corrosive and reacts violently with water/moisture to release HCl gas. Must be handled in a fume hood.

-

High Pressure: Hydroformylation involves flammable gases (CO/H₂) under pressure. Ensure the autoclave is rated for the pressure and temperature used. Use a blast shield.

References

- Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text on phosphite ligand design).

-

Börner, A., et al. (2014).[2] "Bisphosphites with an asymmetric biaryl central component."[2] Patent EP000003029044.[2] (Describes similar biaryl phosphite scaffolds). Link

-

Sigma-Aldrich. (2024). "4-Methoxy-2-methylphenol Product Specification." (Precursor data). Link

-

PubChem. (2024). "Compound Summary: 4-Methoxy-2-methylphenol."[3][4] Link

Sources

- 1. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. 4-Methoxy-2-methylphenol | C8H10O2 | CID 12483497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-METHOXY-2-METHYLPHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Green Chemistry Synthesis Methods for Biphenyl Phenols: Application Notes & Protocols

Mechanistic Rationale & The Green Paradigm

Biphenyl phenols are privileged structural motifs in drug discovery, offering a semi-rigid backbone and critical hydrogen-bonding capabilities. Historically, the construction of these biaryl systems via the Suzuki-Miyaura cross-coupling reaction relied heavily on volatile organic solvents (e.g., toluene, DMF) and homogeneous palladium catalysts that were difficult to recover, leading to high environmental (E) factors and heavy metal contamination in final active pharmaceutical ingredients (APIs).

The transition to 1[1] dictates a paradigm shift toward aqueous media, recyclable heterogeneous nanocatalysts, and high atom economy. Water is not merely a benign solvent; the hydrophobic effect in neat water forces organic substrates into close proximity within micellar or nanoparticle interfaces, significantly accelerating the transmetalation and reductive elimination steps of the catalytic cycle.

Green Catalytic Systems & Quantitative Performance

To achieve high yields while maintaining sustainability, researchers have developed various supported palladium nanoparticles (PdNPs) and alternative activation methods. Supporting Pd on materials like fullerene or lanthanum trifluoride (LaF₃) prevents the agglomeration of the active Pd(0) species into inactive "Pd black," thereby preserving the catalyst's high surface-area-to-volume ratio for multiple cycles. Furthermore,2[2] and 3[3] have emerged as cutting-edge alternatives to traditional aqueous systems.

Quantitative Comparison of Green Catalytic Systems

| Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Recyclability | Reference |

| C₆₀-TEGs/PdCl₂ (Fullerene-supported) | Neat Water | K₂CO₃ | 25 (RT) | >90% | ≥ 5 cycles | 1[1] |

| LaF₃·Pd Nanocatalyst | Neat Water | K₂CO₃ | 70 | Up to 97% | Multiple | 4[4] |

| PdNPs@Black Tea Extract | Water | Various | 25–90 | >90% | 9 cycles | 5[5] |

| Cp*Ru(Napht)BF₄ (Ru Sandwich) | Solvent-Free (Ball Mill) | CsF/DABCO | 25 (RT) | High | N/A | 3[3] |

Mechanistic Pathway: Aqueous Suzuki-Miyaura Coupling

The logic of the aqueous catalytic cycle hinges on the stabilization of the Pd(0) active species by the green support, allowing oxidative addition of the aryl halide to occur efficiently in a biphasic or micellar environment.

Mechanistic pathway of the aqueous Suzuki-Miyaura coupling utilizing recyclable Pd nanocatalysts.

Experimental Workflows & Protocols

The following protocol details a self-validating system for the synthesis of biphenyl phenols using a water-soluble Pd nanocatalyst.

Experimental workflow for biphenyl phenol synthesis, emphasizing phase separation and catalyst recycling.

Protocol A: Aqueous Synthesis of Biphenyl Phenols via Supported Pd Nanocatalyst

Causality & Design Rationale:

-

Base Selection (K₂CO₃): Potassium carbonate is selected because its high aqueous solubility ensures optimal concentration in the water phase. This facilitates the formation of the reactive boronate complex

required for transmetalation, without causing base-catalyzed degradation or deprotonation-induced precipitation of the phenolic hydroxyl group. -

Solvent Choice (Degassed Water): The reaction must be performed in degassed water under a nitrogen atmosphere. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (Glaser-type coupling), which consumes the starting material and complicates purification.

Step-by-Step Methodology:

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the halophenol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent & Catalyst Addition: Add 5.0 mL of degassed, deionized water. Introduce the water-soluble Pd nanocatalyst (e.g., 0.05 mol% C₆₀-TEGs/PdCl₂[1] or LaF₃·Pd[4]).

-

Execution: Seal the flask with a septum, purge with N₂ for 5 minutes, and stir vigorously at room temperature (or up to 70 °C depending on the specific catalyst) for 4 hours.

-

Self-Validation Check: The mixture should transition from a heterogeneous suspension to a distinct, finely dispersed emulsion as the hydrophobic effect drives the reagents into the catalytic micellar interfaces.

-

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the halophenol spot confirms reaction completion.

-

Phase Separation & Isolation: Add 10 mL of Ethyl Acetate (EtOAc) to the flask and stir for 5 minutes. Transfer to a separatory funnel.

-

Self-Validation Check: Two distinct layers must form. If an emulsion persists, add 2 mL of saturated aqueous NaCl (brine). The brine increases the ionic strength of the aqueous layer, forcing the organic product into the EtOAc phase while retaining the water-soluble Pd catalyst in the aqueous phase.

-

-

Recovery: Decant the organic layer. Wash the aqueous layer with an additional 5 mL of EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude biphenyl phenol.

-

Catalyst Recycling: The retained aqueous phase containing the Pd nanocatalyst is directly returned to the reaction flask. Add fresh halophenol, boronic acid, and base to initiate the next cycle.

References

-

Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. 1

-

RSC Advances. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. 4

-

Semantic Scholar. Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. 5

-

MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.2

-

RSC Publishing. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. 3

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]

- 4. Recyclable LaF 3 ·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00686K [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Precision Functionalization of 4-(2-Methoxyphenyl)-2-methylphenol

Abstract & Strategic Significance

This guide details the functionalization of 4-(2-Methoxyphenyl)-2-methylphenol (CAS: Analogous to 4-aryl-2-methylphenols), a privileged biphenyl scaffold.[1] This molecule features a unique steric and electronic environment: the ortho-methyl group provides steric protection against metabolic conjugation, while the para-aryl moiety extends conjugation, influencing the acidity (

Functionalization of this hydroxyl group is the primary gateway for diversifying this scaffold into:

-

Prodrugs: Via esterification (tuning lipophilicity).[1]

-

Targeted Ligands: Via etherification (linker attachment).[1]

-

Cross-Coupling Precursors: Via triflation (activation for Suzuki-Miyaura/Buchwald-Hartwig coupling).[1]

This protocol addresses the specific challenge of the ortho-methyl steric hindrance, recommending Cesium-promoted alkylation and controlled triflation to ensure high yields and reproducibility.

Chemical Analysis & Reactivity Profile

| Parameter | Characteristic | Implication for Protocol |

| Steric Environment | Ortho-Methyl Group (C2) | Hinders nucleophilic attack slightly; requires stronger bases or polar aprotic solvents for rapid kinetics.[1] |

| Electronic Effect | Para-Aryl (2-OMe-Phenyl) | Electron-donating (via resonance) but twisted out of plane.[1] Net effect: Phenol is slightly less acidic than unsubstituted phenol ( |